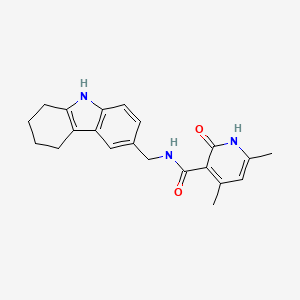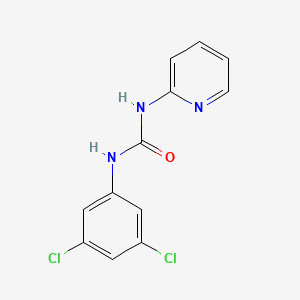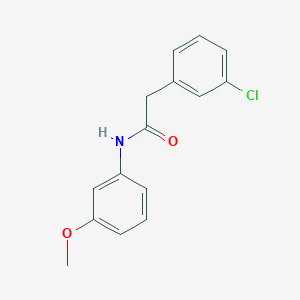![molecular formula C22H33NO6 B5453372 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane;oxalic acid](/img/structure/B5453372.png)
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a prop-1-enyl group, and a phenoxy group attached to a butyl chain, which is further connected to an azepane ring. The oxalic acid component adds to its chemical complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane; oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxy-4-[(E)-prop-1-enyl]phenol: This can be achieved through the reaction of 2-methoxyphenol with prop-1-enyl bromide under basic conditions.
Formation of 2-methoxy-4-[(E)-prop-1-enyl]phenoxybutane: The intermediate phenol is then reacted with 1-bromobutane in the presence of a base to form the butyl ether.
Cyclization to form 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane: The butyl ether is then subjected to cyclization with azepane under acidic conditions.
Addition of oxalic acid: Finally, the azepane derivative is reacted with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane; oxalic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and prop-1-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane; oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-methoxy-4-[(E)-prop-1-enyl]phenoxyacetic acid
- 2-methoxy-4-[(E)-prop-1-enyl]phenoxybutane
- 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperidine
Uniqueness
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane; oxalic acid is unique due to its combination of functional groups and the presence of the azepane ring
特性
IUPAC Name |
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]azepane;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2.C2H2O4/c1-3-10-18-11-12-19(20(17-18)22-2)23-16-9-8-15-21-13-6-4-5-7-14-21;3-1(4)2(5)6/h3,10-12,17H,4-9,13-16H2,1-2H3;(H,3,4)(H,5,6)/b10-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAGCQZPVHYBAU-ORVWSRSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCN2CCCCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCN2CCCCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-pyrimidinamine](/img/structure/B5453295.png)

![2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5453307.png)
![4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5453317.png)
![N-(3,4-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5453323.png)

![1'-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5453350.png)


![2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5453365.png)
![5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5453375.png)

![N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5453383.png)
![5-{[(2-chlorobenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5453390.png)
